molecular formula C9H17NO2 B6352913 Methyl 2-(cyclopentyl(methyl)amino) acetate CAS No. 1094738-11-0

Methyl 2-(cyclopentyl(methyl)amino) acetate

Cat. No. B6352913
CAS RN: 1094738-11-0
M. Wt: 171.24 g/mol
InChI Key: NLSRFHJDTSQIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(cyclopentyl(methyl)amino) acetate, also known as MCPMA, is an organic compound commonly used in chemistry laboratories. It is an important synthetic intermediate used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. MCPMA is also widely used in scientific research, as it has a wide range of applications in the fields of biochemistry and physiology.

Scientific Research Applications

Methyl 2-(cyclopentyl(methyl)amino) acetate is widely used in scientific research, as it has a wide range of applications in the fields of biochemistry and physiology. It is used in the study of enzyme kinetics, as it can be used to investigate the rate of enzyme-catalyzed reactions. It is also used as a substrate for the study of enzyme-inhibitor interactions, as it can be used to determine the mechanism of action of various inhibitors. Additionally, Methyl 2-(cyclopentyl(methyl)amino) acetate is used in the study of enzyme structure and function, as it can be used to investigate the interaction between enzymes and their substrates.

Mechanism of Action

Methyl 2-(cyclopentyl(methyl)amino) acetate acts as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. It is believed that Methyl 2-(cyclopentyl(methyl)amino) acetate is first oxidized by the enzyme, resulting in the formation of an intermediate compound. This intermediate compound is then further oxidized by the enzyme to form the final product. The mechanism of action of Methyl 2-(cyclopentyl(methyl)amino) acetate is not fully understood, but it is believed that it is involved in the regulation of enzyme activity.
Biochemical and Physiological Effects
Methyl 2-(cyclopentyl(methyl)amino) acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase and cytochrome P450. Additionally, Methyl 2-(cyclopentyl(methyl)amino) acetate has been shown to have an inhibitory effect on the growth of certain bacteria, such as E. coli and S. aureus. It has also been shown to have an inhibitory effect on the growth of certain fungi, such as Candida albicans.

Advantages and Limitations for Lab Experiments

Methyl 2-(cyclopentyl(methyl)amino) acetate is a widely used compound in chemistry laboratories, and it has a variety of advantages and limitations for lab experiments. One of the main advantages of Methyl 2-(cyclopentyl(methyl)amino) acetate is its low cost and easy availability. Additionally, Methyl 2-(cyclopentyl(methyl)amino) acetate is relatively stable and has a long shelf life. However, Methyl 2-(cyclopentyl(methyl)amino) acetate is highly flammable and can be toxic if inhaled. It is also a volatile compound and can easily evaporate, making it difficult to store.

Future Directions

Methyl 2-(cyclopentyl(methyl)amino) acetate has a wide range of applications in scientific research, and there are a number of potential future directions for its use. One potential future direction is to investigate its potential as a therapeutic agent. Additionally, Methyl 2-(cyclopentyl(methyl)amino) acetate could be used to study the effects of various drugs on enzyme activity and enzyme-inhibitor interactions. Furthermore, Methyl 2-(cyclopentyl(methyl)amino) acetate could be used to investigate the effects of various environmental factors on enzyme activity and enzyme-inhibitor interactions. Finally, Methyl 2-(cyclopentyl(methyl)amino) acetate could be used to investigate the effects of various drugs on the growth of bacteria, fungi, and other microorganisms.

Synthesis Methods

Methyl 2-(cyclopentyl(methyl)amino) acetate is synthesized through a three-step reaction process. The first step involves the reaction of cyclopentanone with methylmagnesium bromide to form an intermediate, which is then reacted with ethyl amine to form the final product. This reaction is performed in an inert atmosphere, such as nitrogen, in the presence of a base, such as sodium hydroxide. The final product is then recovered by distillation.

properties

IUPAC Name

methyl 2-[cyclopentyl(methyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(7-9(11)12-2)8-5-3-4-6-8/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSRFHJDTSQIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(cyclopentyl(methyl)amino) acetate

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